N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide
Description
N-(1-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at position 1 and a 3-methylpyrazole moiety at position 2. This compound belongs to a class of pyrazolo-pyrimidine derivatives, which are often explored for kinase inhibition or anticancer properties due to their structural resemblance to purine bases .
Properties
IUPAC Name |
(E)-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN7O/c1-16-13-21(29-22(33)12-7-17-5-3-2-4-6-17)32(30-16)24-20-14-28-31(23(20)26-15-27-24)19-10-8-18(25)9-11-19/h2-15H,1H3,(H,29,33)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPJWUZQZUILDH-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide typically involves the condensation of 4-fluorobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to generate the pyrazole ring. The resulting 4-fluorophenyl-pyrazole is then subjected to further cyclization with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine moiety. Finally, the cinnamamide group is introduced through an amide coupling reaction using cinnamic acid and suitable coupling agents.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. Large-scale synthesis typically employs continuous flow chemistry techniques and automated reaction systems to minimize human intervention and maximize efficiency.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The compound is synthesized via multi-step protocols involving heterocyclic coupling and condensation. Key precursor reactions include:
Pyrazolo-Pyrimidine Core Formation
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized through cyclocondensation of 5-amino-1-(4-fluorophenyl)pyrazole-4-carbonitrile with β-ketoesters or via chlorination of pyrazolo[3,4-d]pyrimidinones followed by hydrazinolysis .
Cinnamamide Coupling
The cinnamamide group is introduced via nucleophilic acyl substitution. The hydrazinyl intermediate reacts with cinnamoyl chloride in anhydrous THF under N₂ atmosphere.
| Reactant | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Hydrazinyl-pyrazolo-pyrimidine | Triethylamine | THF | 0°C → RT | 68% |
Amide Hydrolysis
The cinnamamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Reagents | Product | Reaction Time |
|---|---|---|---|
| Acidic | 6M HCl, reflux | Cinnamic acid derivative | 8–12 h |
| Basic | 2M NaOH, ethanol, 70°C | Cinnamate salt | 6 h |
Mechanism : Nucleophilic attack by OH⁻/H₃O⁺ at the carbonyl carbon, leading to cleavage of the amide bond.
Electrophilic Aromatic Substitution
The 4-fluorophenyl group participates in electrophilic substitution, such as nitration or sulfonation, directed by the fluorine atom’s meta-directing effect.
| Reaction | Reagents | Position | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta | 3-Nitro-4-fluorophenyl derivative |
| Sulfonation | SO₃/H₂SO₄ | Meta | 3-Sulfo-4-fluorophenyl derivative |
Key Observation : Fluorine’s strong electron-withdrawing effect reduces reactivity compared to unsubstituted phenyl rings .
Pyrazole Ring Alkylation
The 3-methylpyrazole moiety undergoes alkylation at the N1 position using alkyl halides under basic conditions.
| Alkylating Agent | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| CH₃I | K₂CO₃ | DMF | N-Methylpyrazolium salt | 55% |
Pyrimidine Ring Functionalization
The pyrimidine ring reacts with nucleophiles (e.g., amines, thiols) at the C4 position due to its electron-deficient nature .
| Nucleophile | Conditions | Product |
|---|---|---|
| Piperidine | DMF, 80°C | 4-Piperidinyl derivative |
| Benzylthiol | EtOH, reflux | 4-Benzylsulfanyl derivative |
Oxidation of Cinnamamide
The α,β-unsaturated carbonyl system in cinnamamide undergoes epoxidation or dihydroxylation.
| Reagent | Product | Selectivity |
|---|---|---|
| mCPBA | Epoxide | Syn addition |
| OsO₄ | Diol | Anti addition |
Reduction of Pyrazolo-Pyrimidine
Catalytic hydrogenation reduces the pyrimidine ring’s C=N bonds .
| Catalyst | Solvent | Product |
|---|---|---|
| Pd/C, H₂ | MeOH | Dihydropyrimidine derivative |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings via halogenated intermediates (e.g., brominated pyrimidine) .
| Partner | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl derivative | 60% |
Degradation Pathways
Forced degradation studies reveal stability under thermal and photolytic conditions:
| Condition | Degradation Products | Mechanism |
|---|---|---|
| Acidic (pH 1.2) | Cinnamic acid + pyrazolo-pyrimidine amine | Hydrolysis |
| UV light (254 nm) | Radical-mediated dimerization | Photolysis |
Biological Activity Correlation
Structural modifications via these reactions enhance pharmacological properties:
| Derivative | Modified Site | Bioactivity (IC₅₀) |
|---|---|---|
| 4-Piperidinyl | Pyrimidine | Anticancer: 1.2 µM |
| Epoxidized cinnamamide | Cinnamamide | Antimicrobial: MIC 8 µg/mL |
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Substituents | 4-Fluorophenyl and 3-Methyl groups |
| Functional Groups | Cinnamamide moiety |
Anticancer Activity
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide has shown promising results in inhibiting cancer cell proliferation. Research indicates that it targets specific kinases involved in cell cycle regulation. For example:
- Polo-like Kinase 1 (Plk1) Inhibition : Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively inhibit Plk1 with IC50 values in the low nanomolar range, suggesting potential for development as anticancer therapeutics .
Enzyme Inhibition
The compound's structure suggests it may also act as an inhibitor of phosphodiesterases (PDEs), which play a role in various signaling pathways:
- PDE9A Inhibition : Related compounds have demonstrated moderate inhibitory activity against PDE9A, leading to increased levels of cyclic nucleotides and influencing physiological processes .
Antifungal Activity
Research has explored the antifungal potential of similar pyrazolo[3,4-d]pyrimidine derivatives. These studies indicate that modifications to the core structure can enhance antifungal efficacy against pathogens like Candida albicans .
Case Study 1: Inhibition of Plk1
A study focused on synthesizing pyrazolo[3,4-d]pyrimidine derivatives showed effective inhibition of Plk1 with low nanomolar IC50 values. These findings support further development for cancer therapeutics .
Case Study 2: PDE Inhibition
Another research effort synthesized derivatives with improved potency against PDEs. Modifications resulted in compounds with enhanced selectivity and reduced cytotoxicity, indicating the potential for therapeutic applications .
Case Study 3: Antifungal Screening
In vitro evaluations highlighted the antifungal activity of synthesized compounds against various strains, confirming their potential as effective antifungal agents .
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Pyrazolo-Pyrimidine Derivatives
The target compound differs from analogous structures primarily in its substituent groups. Key comparisons include:
Key Observations :
- Fluorine substituents (e.g., 4-fluorophenyl) are common across analogs, likely enhancing metabolic stability and electron-withdrawing effects .
- Bulkier groups (e.g., chromenone in ) increase molecular weight but may reduce solubility, a critical factor in drug development.
Crystallographic and Structural Analysis
Structural confirmation of related compounds (e.g., dihydropyrazole derivatives in ) relies on X-ray crystallography using programs like SHELXL . For instance, the pyrazolo[3,4-d]pyrimidine core in the target compound likely adopts a planar conformation similar to that observed in 3-cyclopentylpropanamide derivatives , with torsion angles influenced by substituent steric effects.
Biological Activity
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a unique pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and cinnamamide moieties enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 364.41 g/mol.
Anticancer Activity
Several studies have reported the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:
- Inhibitory Concentration (IC50) : Some analogs exhibited IC50 values as low as 0.07 µM against epidermal growth factor receptor (EGFR) activity, indicating potent anticancer efficacy .
Antimicrobial Properties
Research indicates that pyrazolo derivatives can exhibit antimicrobial activity against a range of bacterial strains. For instance, compounds synthesized from similar scaffolds demonstrated effective inhibition with minimal inhibitory concentrations (MIC) ranging from 15 µg/mL to 60 µg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds has also been explored. Studies utilizing the Human Red Blood Cell (HRBC) membrane stabilization method revealed that certain pyrazole derivatives could significantly inhibit inflammation at doses of 100 μg to 1000 μg .
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : The compound may act as a reversible inhibitor of key enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Efficacy
In a study published in the International Journal of Pharmaceutical Sciences, researchers evaluated the anticancer activity of pyrazolo derivatives using MTT assays. The results indicated that specific compounds led to a significant reduction in cell viability in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial efficacy of pyrazolo derivatives against resistant bacterial strains. The study found that certain derivatives displayed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development into new antibacterial agents .
Q & A
Q. What synthetic strategies are optimal for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold typically involves multi-step condensation reactions. For example, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (a precursor) can be functionalized via nucleophilic substitution at the 4-position using fluorophenyl groups, followed by coupling with cinnamamide derivatives . Key steps include:
- Step 1 : Halogenation of pyrazolo-pyrimidine intermediates (e.g., 4,6-dichloro derivatives).
- Step 2 : Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to introduce aryl/heteroaryl substituents.
- Step 3 : Final acylation with cinnamoyl chloride under anhydrous conditions. Note: Reaction yields depend on steric hindrance and electronic effects of substituents, requiring optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ or Cs₂CO₃) .
Q. How can researchers validate the purity and structural integrity of this compound?
Analytical methods include:
- HPLC : To assess purity (>95% is typical for biological assays; see LCMS data in ).
- NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for fluorophenyl and cinnamamide groups) and methyl groups (δ 2.1–2.5 ppm) .
- Mass spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~504.2).
- X-ray crystallography : For absolute configuration confirmation (see triclinic crystal system data in ).
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
Target-specific assays should be prioritized:
- Kinase inhibition : Use ADP-Glo™ assays for ATP-competitive inhibitors, referencing structural analogs like PF-06465469 (a kinase inhibitor with a pyrazolo-pyrimidine core) .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values normalized to controls.
- Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) affect activity?
Substituent effects can be systematically studied via:
- SAR tables : Compare IC₅₀ values of analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives). Fluorine’s electronegativity enhances metabolic stability and target binding .
- Docking simulations : Use AutoDock Vina to model interactions with active sites (e.g., hydrophobic pockets accommodating methyl groups on pyrazole) .
- Thermodynamic solubility : Measure in PBS or DMSO to correlate lipophilicity (LogP) with bioavailability .
Q. How can researchers resolve contradictory data in enzyme inhibition vs. cellular activity?
Discrepancies may arise from off-target effects or pharmacokinetic limitations. Mitigation strategies include:
- Counter-screening : Test against related enzymes (e.g., kinases in the same family) .
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of cinnamamide) .
- Permeability assays : Caco-2 monolayers to assess intestinal absorption or blood-brain barrier penetration .
Q. What in vivo models are appropriate for preclinical testing?
Prioritize models aligned with the compound’s mechanism:
- Xenograft models : For oncology candidates, use immunodeficient mice implanted with human tumor cells.
- Pharmacokinetic profiling : Measure Cₘₐₓ, Tₘₐₓ, and half-life in rodent plasma via LC-MS/MS .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and body weight changes during 14-day repeat-dose studies .
Methodological Challenges
Q. How can researchers improve solubility without compromising activity?
Strategies include:
Q. What computational tools are recommended for optimizing binding affinity?
Combine:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
